BenchChemオンラインストアへようこそ!

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Stereochemistry 5‑HT2A receptor Conformational analysis

This chiral, orthogonally protected tetrahydrofuran-3-carboxylate is the penultimate intermediate in Janssen's US 8,404,729 B2 tetracyclic scaffold. The cis configuration enforces the essential ring-junction stereochemistry; replacement with trans isomer abolishes sub-micromolar receptor binding. The orthogonal Boc-amine/methyl ester system enables selective acidolytic amine deprotection without saponification, eliminating hydrogenolysis equipment and safety risks associated with Cbz/Fmoc alternatives. Supplied as a white to off-white crystalline powder (mp 120–123 °C) with reproducible batch-to-batch consistency (RSD <5% in amidation). Insist on ≥97% purity and >98% d.e. to ensure target engagement in neuropsychiatric drug programs.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B8012465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCC1C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
InChIKeyNYDRBJGAEBFEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate: Stereo‑ and Orthogonally‑Protected Chiral Building Block for CNS Drug Discovery


Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate (CAS 1310708‑60‑1) is a chiral, orthogonally protected tetrahydrofuran‑3‑carboxylic acid derivative . It features a cis‑configured Boc‑protected amine at position 4 and a methyl ester at position 3, giving it a molecular formula of C11H19NO5 and a molecular weight of 245.27 g·mol⁻¹ . The compound is manufactured as a white to off‑white crystalline powder with a melting point of 120–123 °C and moderate solubility in methanol, ethyl acetate, and dichloromethane . It is classified as a chiral building block for the synthesis of conformationally constrained amino acid analogs, particularly in programs targeting serotonin (5‑HT2A/2C), dopamine, and norepinephrine transporters .

Why Generic Replacement of Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate Is Not Feasible in CNS‑Targeted Synthesis Programs


Simple substitution of this compound with its trans diastereomer, a different ester, or an alternative amine protecting group is not a risk‑free procurement decision. The cis configuration of the tetrahydrofuran ring enforces a specific spatial orientation of the amine and carboxylate functionalities that is critical for downstream receptor‑ligand interactions; the trans isomer produces a different conformational constraint and can abolish the desired pharmacology . Additionally, the Boc group provides acid‑labile protection orthogonal to the methyl ester, enabling selective amine deprotection without saponification of the ester—a synthetic sequence that would be compromised if the methyl ester were replaced by a more labile ethyl or benzyl ester or if the Boc group were substituted with a Cbz or Fmoc group requiring different deprotection conditions . The specific combination of absolute stereochemistry, protecting groups, and physical form (crystalline solid with defined melting point) directly determines the purity, handling, and reproducibility of multi‑step synthesis campaigns for neuropsychiatric drug candidates .

Quantitative Differentiation Evidence for Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate Against Closest Analogs


Cis vs. Trans Stereochemistry: Conformational Bias and Pharmacophoric Outcome in 5‑HT2A/2C Receptor Ligands

The cis‑configured tetrahydrofuran ring in methyl cis‑4‑{[(tert‑butoxy)carbonyl]amino}oxolane‑3‑carboxylate enforces a syn‑periplanar orientation of the 3‑carboxylate and 4‑amino groups, which is essential for generating the tetracyclic core found in potent 5‑HT2A/2C and dopamine D2 receptor ligands. In the Janssen US 8,404,729 B2 patent family, only intermediates derived from the cis‑isomer yielded final compounds with sub‑micromolar binding affinities; the corresponding trans‑derived analogs showed >10‑fold loss in affinity for the 5‑HT2A receptor in radioligand displacement assays . The diastereomeric excess (d.e.) of the cis‑building block was reported as >98% following asymmetric synthesis, a purity level that cannot be achieved with the trans‑ester without additional chiral chromatography .

Stereochemistry 5‑HT2A receptor Conformational analysis

Boc/Methyl Ester Orthogonality vs. Cbz/Ethyl Ester Systems: Synthetic Efficiency in Multi‑Step Sequences

The Boc group is removed under acidic conditions (e.g., TFA or HCl/dioxane) while the methyl ester remains intact, enabling sequential functionalization of the amine and carboxylate termini. In contrast, a Cbz/ethyl ester combination would require hydrogenolysis (H₂/Pd‑C) for amine deprotection, which risks reduction of the tetrahydrofuran ring or simultaneous ester cleavage. In a published multi‑step synthesis of conformationally constrained amino acids, the Boc‑methyl ester system gave an overall yield of 68% over four steps, whereas the analogous Cbz‑ethyl ester route produced only 41% overall yield due to incomplete hydrogenolysis and ester transesterification side reactions . The melting point of the target compound (120–123 °C) further provides a crystalline handle for purification by recrystallization, a feature not available with the corresponding free acid or oily ethyl ester .

Protecting group orthogonality Peptide synthesis Reaction yield

Enantiomeric Purity and Process Reproducibility: cis‑4‑Boc‑amino‑THF‑3‑CO₂Me vs. Racemic or Unprotected Precursors

The target compound is supplied with a typical chemical purity of ≥97% and a diastereomeric excess >98% (single enantiomer) as determined by chiral HPLC . In comparison, the unprotected cis‑4‑amino‑tetrahydrofuran‑3‑carboxylic acid (free amino acid) is often obtained as a racemate or requires tedious chiral resolution, with reported yields of resolved enantiomer rarely exceeding 35% . The Boc‑protected methyl ester can be directly incorporated into amide coupling reactions without pre‑activation, while the free amino acid requires in situ protection or suffers from poor solubility in organic solvents, leading to batch‑to‑batch variability in amide bond formation (RSD > 15% for free amino acid vs. RSD < 5% for the Boc‑methyl ester) .

Enantiomeric excess Chiral chromatography Process chemistry

Recommended Procurement and Application Scenarios for Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate


Synthesis of Tetracyclic 5‑HT2A/2C and Dopamine D2 Receptor Modulators for Psychiatric Indications

This compound is the penultimate chiral intermediate in the construction of the tetrahydrofuran‑fused tetracyclic scaffold claimed in Janssen’s US 8,404,729 B2. The cis geometry is essential for achieving the correct ring junction stereochemistry; use of the trans isomer results in an inactive diastereomer . Procure only the cis‑isomer with ≥97% purity and >98% d.e. to ensure reproducible sub‑micromolar receptor binding affinity.

Construction of Conformationally Constrained Amino Acid Libraries for Peptidomimetic Design

The orthogonal Boc‑amine/methyl ester system allows iterative peptide coupling strategies without protecting group crossover. The crystalline nature of the compound facilitates purification, and its defined melting point (120–123 °C) serves as a built‑in identity check upon receipt in the laboratory .

Scale‑Up and Process Development Campaigns Requiring Predictable Reaction Performance

For kilogram‑scale syntheses, the compound’s demonstrated batch‑to‑batch consistency (RSD <5% in amidation yield) reduces the risk of costly re‑optimization. The methyl ester withstands acidic Boc deprotection, eliminating the need for hydrogenolysis equipment and associated safety concerns present with Cbz‑protected analogs .

Quote Request

Request a Quote for Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.